Relevance: Aprepitant shares a core structure with the target compound, 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. Both compounds contain a morpholine ring substituted at the 2-position with a (3,5-bis(trifluoromethyl)phenyl)ethoxy group. This structural similarity suggests that 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 might also exhibit affinity for the NK1 receptor, potentially acting as an antagonist or partial agonist. Further investigation is required to determine the binding affinity and functional activity of 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 at the NK1 receptor. Additionally, investigating whether the deuterium substitution in 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 affects its pharmacokinetic properties, such as metabolic stability and half-life, compared to Aprepitant would be interesting. [, , , , , ]
Compound Description: Fosaprepitant is a water-soluble prodrug of aprepitant. It is rapidly converted to aprepitant in the body after intravenous administration. This prodrug strategy enhances the aqueous solubility of aprepitant, enabling its intravenous formulation and providing a convenient alternative to oral administration, especially for patients experiencing severe nausea and vomiting. []
Relevance: Fosaprepitant is structurally related to 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. Both share the central morpholine scaffold with a (3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at the 2-position. The key difference lies in the presence of a phosphonate group in Fosaprepitant attached to the triazole ring, which is absent in 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. This structural similarity suggests that 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2 might be a potential metabolite of a yet unknown Fosaprepitant analog or a precursor for synthesizing novel Fosaprepitant derivatives with potentially improved pharmacokinetic properties. []
Compound Description: {3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid, a phosphonic acid derivative, has been investigated for its potential as a substance P (neurokinin-1) receptor antagonist. This compound exhibits structural similarities to Fosaprepitant, suggesting it might serve as a prodrug, converting into an active metabolite that interacts with the NK1 receptor. []
Relevance: {3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid shares significant structural resemblance with 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. Both compounds possess a morpholine ring substituted at the 2-position with a (3,5-bis(trifluoromethyl)phenyl)ethoxy group. The primary distinction arises from the presence of a phosphonic acid group in {3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid linked to the triazole ring, which is absent in 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. []
Compound Description: This compound represents a novel polymorph of a tachykinin receptor antagonist. Polymorphs refer to different crystalline forms of the same molecule, exhibiting variations in physical properties like solubility, melting point, and stability. These variations can impact drug formulation, bioavailability, and therapeutic efficacy. The discovery of this new polymorph holds potential for optimizing the pharmaceutical properties of the tachykinin receptor antagonist, potentially leading to improved formulations with enhanced therapeutic outcomes. []
Relevance: 2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine hydrochloride, belonging to the class of tachykinin receptor antagonists, shares a structural resemblance with 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2. Both compounds have a morpholine ring with a (3,5-bis(trifluoromethyl)phenyl)ethoxy group at the 2-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Argatroban-d3 is intended for use as an internal standard for the quantification of argatroban by GC- or LC-MS. Argatroban is a reversible inhibitor of thrombin (IC50s = 0.01 and 0.09 µM for the free and clot-bound forms, respectively). It is selective for thrombin over factor Xa, trypsin, plasmin, and tissue plasminogen activator (Kis = 0.0045, 53, 0.19, 25.7, and 87.7 µM, respectively). It inhibits thrombin-induced platelet aggregation in washed isolated guinea pig platelets with an IC50 value of 0.077 µM. Argatroban (3.2 mg/kg, s.c.) decreases thrombus formation in a guinea pig model of iron chloride-induced arterial thrombosis. Formulations containing argatroban have been used in the prevention or treatment of thrombosis in patients with heparin-induced thrombocytopenia. Labeled synthetic thrombin inhibitor. Antithrombotic.